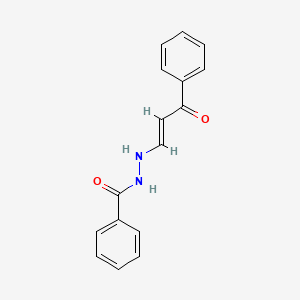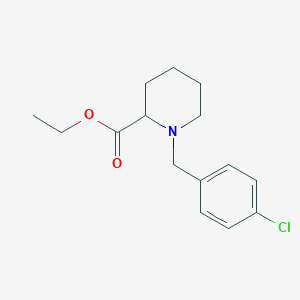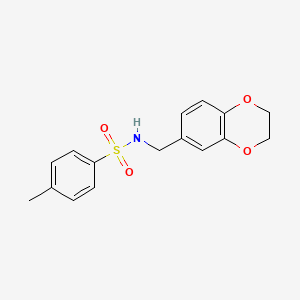
N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a member of the hydrazide family and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway. This pathway plays a crucial role in the regulation of inflammation, immune response, and cell survival. By inhibiting this pathway, N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide may prevent the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of inflammatory cells. N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to modulate the immune response and enhance the activity of T cells.
Advantages and Limitations for Lab Experiments
N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity in preclinical studies. However, there are also limitations to the use of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the effects of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. Further studies are needed to elucidate its mechanism of action and therapeutic potential. Additionally, the effects of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide on different cell types and in different disease models should be investigated. The development of more potent and selective analogs of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide may also be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide in humans.
Conclusion:
In conclusion, N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and immunomodulatory effects make it a promising candidate for the development of new therapies. Further studies are needed to elucidate its mechanism of action and therapeutic potential, and clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the reaction of 3-phenylacrylic acid with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 4-nitrobenzoyl chloride to form N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects. N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
properties
IUPAC Name |
N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)11-12-17-18-16(20)14-9-5-2-6-10-14/h1-12,17H,(H,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSLOAFAKDESOU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5049098.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049103.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)
![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)

![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)

